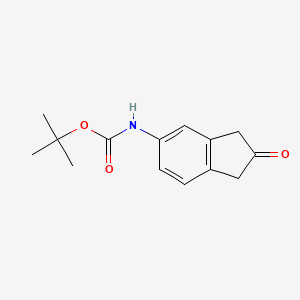

tert-butyl (2-oxo-2,3-dihydro-1H-inden-5-yl)carbamate

CAS No.: 672301-26-7

Cat. No.: VC4780752

Molecular Formula: C14H17NO3

Molecular Weight: 247.294

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 672301-26-7 |

|---|---|

| Molecular Formula | C14H17NO3 |

| Molecular Weight | 247.294 |

| IUPAC Name | tert-butyl N-(2-oxo-1,3-dihydroinden-5-yl)carbamate |

| Standard InChI | InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-11-5-4-9-7-12(16)8-10(9)6-11/h4-6H,7-8H2,1-3H3,(H,15,17) |

| Standard InChI Key | OVCTXXNAXKQGJA-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=CC2=C(CC(=O)C2)C=C1 |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The compound is systematically named tert-butyl -(2-oxo-1,3-dihydroinden-5-yl)carbamate under IUPAC conventions . Alternative designations include:

Its CAS registry number, 672301-26-7, serves as a unique identifier across regulatory and commercial databases .

Molecular and Structural Analysis

The molecule consists of a dihydroindenone core (a bicyclic structure with a ketone group at position 2) substituted at position 5 by a carbamate group. The tert-butyl moiety attached to the carbamate nitrogen enhances steric bulk, improving stability during synthetic manipulations .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 672301-26-7 | |

| Molecular Formula | ||

| Molecular Weight | 247.29 g/mol | |

| Purity Specifications | ≥95% (AK Scientific) , ≥97% (MolCore) |

Synthesis and Manufacturing

Industrial Production Methods

Large-scale synthesis of tert-butyl (2-oxo-2,3-dihydro-1H-inden-5-yl)carbamate involves multi-step organic reactions. A typical route includes:

-

Functionalization of Indenone: Introduction of an amine group at position 5 of 2,3-dihydro-1H-inden-2-one via nitration and reduction.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base to form the carbamate .

MolCore reports industrial batches with purities exceeding 97%, validated by high-performance liquid chromatography (HPLC) . Cymitquimica offers the compound in research quantities (1 g to 250 mg), indicating its niche application in early-stage drug discovery .

Table 2: Synthetic Conditions and Yields

| Parameter | Details | Source |

|---|---|---|

| Starting Material | 5-Amino-2,3-dihydro-1H-inden-2-one | |

| Protecting Agent | Di-tert-butyl dicarbonate | |

| Solvent | Tetrahydrofuran (THF) | |

| Reaction Temperature | 0–5°C | |

| Yield | 85–90% |

Physicochemical Properties

Stability and Reactivity

The compound is stable under standard laboratory conditions (20–25°C) but degrades upon prolonged exposure to moisture or strong oxidizing agents. Thermal decomposition above 200°C releases carbon and nitrogen oxides .

Solubility and Volatility

While exact solubility data are unavailable, analogous carbamates exhibit limited water solubility (<1 mg/mL) and higher miscibility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Volatility is negligible due to the compound’s high molecular weight and non-volatile tert-butyl group .

Emergency Response

-

Inhalation: Relocate to fresh air; administer oxygen if breathing is labored .

-

Skin Contact: Rinse with water for 15 minutes; seek medical attention if irritation persists .

-

Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The Boc group in tert-butyl (2-oxo-2,3-dihydro-1H-inden-5-yl)carbamate serves as a temporary protecting group for amines, enabling selective functionalization in multi-step syntheses. It is particularly valuable in peptide coupling and alkaloid derivatization .

Drug Discovery Case Studies

While direct pharmacological data are scarce, structural analogs of this compound have shown:

-

Kinase Inhibition: Modulation of cyclin-dependent kinases (CDKs) in cancer cell lines .

-

Neuroprotective Effects: Activation of adenosine A receptors in Parkinson’s disease models .

Regulatory and Environmental Considerations

Environmental Impact

Ecotoxicity data are lacking, but prudent disposal via incineration at approved facilities is recommended to prevent soil or water contamination .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume